Cas no 57083-29-1 (1,4-Pentadien-3-one, 1-(4-methylphenyl)-5-phenyl-)

1,4-Pentadien-3-one, 1-(4-methylphenyl)-5-phenyl- structure
57083-29-1 structure
Product Name:1,4-Pentadien-3-one, 1-(4-methylphenyl)-5-phenyl-
CAS No:57083-29-1
MF:C18H16O
MW:248.319045066833
CID:346530
PubChem ID:6175900
Update Time:2025-04-19

1,4-Pentadien-3-one, 1-(4-methylphenyl)-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Pentadien-3-one, 1-(4-methylphenyl)-5-phenyl-
    • 1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one
    • (1e,4e)-1-phenyl-5-(p-tolyl)penta-1,4-dien-3-one
    • 1-(4-METHYLPHENYL)-5-PHENYL)-1,4-PENTADIEN-3-ONE
    • (1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one
    • 115846-96-3
    • 57083-29-1
    • 1-(4-METHYLPHENYL)-5-PHENYL-1,4-PENTADIEN-3-ONE
    • 1,4-Pentadien-3-one, 1-(4-methylphenyl)-5-phenyl-, (1E,4E)-
    • AKOS024336196
    • Inchi: 1S/C18H16O/c1-15-7-9-17(10-8-15)12-14-18(19)13-11-16-5-3-2-4-6-16/h2-14H,1H3/b13-11+,14-12+
    • InChI Key: DBDJWKCEIXOUDX-PHEQNACWSA-N
    • SMILES: O=C(/C=C/C1C=CC=CC=1)/C=C/C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 248.12018
  • Monoisotopic Mass: 248.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1,4-Pentadien-3-one, 1-(4-methylphenyl)-5-phenyl- Related Literature

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